(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-4-6-11(16-3)7-5-10/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWJHZYAALPHJV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Overview
The synthesis begins with (S)-2-amino-propionamide and 4-methoxybenzaldehyde. Reductive amination is employed to form the intermediate Schiff base, followed by reduction to yield the secondary amine. This method ensures retention of the (S)-configuration at the chiral center.
Key Steps:
-
Schiff Base Formation:
-
Reduction:
Reaction Equation:
N-Methylation to Introduce the Methyl Group
The secondary amine undergoes N-methylation to form the tertiary amide. Methylation agents include methyl iodide or dimethyl sulfate under basic conditions.
Procedure:
-
Base Selection: Potassium carbonate (K2CO3) or sodium hydride (NaH) in acetone or tetrahydrofuran (THF).
-
Methylation:
Optimization Note:
Chiral Resolution and Enantiomeric Control
Use of Chiral Auxiliaries
To preserve the (S)-configuration, chiral resolution is performed using (D)-ditoluoyl tartaric acid. This method separates enantiomers via diastereomeric salt formation.
Steps:
Asymmetric Synthesis via Chiral Catalysts
Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated amides provides an alternative route. This method avoids resolution steps by directly generating the (S)-enantiomer.
Conditions:
-
Catalyst: Pd/C with (R)-BINAP ligand.
-
Substrate: N-Benzyl-3-methoxyacrylamide.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7 v/v). The tertiary amide elutes at Rf = 0.45.
Recrystallization
Recrystallization from ethanol/water (9:1) yields high-purity crystals.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | Schiff base + NaBH3CN | 68–72 | 95 | Moderate |
| Asymmetric Hydrogenation | Pd/BINAP catalysis | 78 | 98 | High |
| Chiral Resolution | Tartaric acid crystallization | 70–75 | 92–95 | Low |
Industrial-Scale Production Considerations
Solvent Recycling
Waste Management
-
Methyl Iodide Quenching: Sodium thiosulfate neutralizes excess methyl iodide, reducing environmental toxicity.
Challenges and Mitigation Strategies
Epimerization Risk
Byproduct Formation
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of (S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide is its anticonvulsant properties. Research has demonstrated that derivatives of this compound exhibit significant activity in models of epilepsy:
- Maximal Electroshock Seizure (MES) Model : Studies have shown that compounds containing the N-benzyl 2-amino-3-methoxypropionamide unit can effectively modulate sodium (Na⁺) channels, leading to increased seizure protection in rodent models. For example, certain derivatives exhibited ED50 values ranging from 3.6 mg/kg to over 300 mg/kg, indicating varying levels of efficacy depending on structural modifications .
Modulation of Sodium Channels
The compound has been identified as a modulator of sodium channel slow inactivation, which is crucial for controlling neuronal excitability:
- Mechanism of Action : The presence of specific substituents on the benzyl group enhances the compound's ability to promote Na⁺ channel slow inactivation. For instance, modifications such as N-acetylation significantly increase stereoselectivity and potency in transitioning Na⁺ channels into a slow-inactivated state .
Synthesis Techniques
The synthesis of this compound involves several steps that typically include:
- Formation of the amide bond between the appropriate amine and propionic acid derivatives.
- Use of chiral resolution techniques to obtain the desired enantiomer.
Structure-Activity Relationships
Understanding the SAR is vital for optimizing the pharmacological properties of this compound:
- Substituent Effects : Variations at the 4′ position on the benzyl ring have shown to influence anticonvulsant activity significantly. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to those with electron-donating groups .
| Substituent Type | Example Compound | ED50 (mg/kg) |
|---|---|---|
| No substituent | (S)-1 | >300 |
| Electron-withdrawing | (S)-3 | 3.6 |
| Electron-donating | (S)-4 | 100-300 |
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Anticonvulsant Efficacy : A study evaluated various N-benzyl amides in MES models, finding that specific substitutions at the 4′ position significantly improved seizure protection compared to non-substituted analogs .
- Na⁺ Channel Modulation : Research highlighted that certain derivatives not only modulated Na⁺ currents but also demonstrated superior slow inactivation properties compared to parent compounds, suggesting potential for further development in treating epilepsy and related disorders .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Structural analogs of this compound often differ in the substituents on the benzyl ring, which critically influence physicochemical properties and biological activity. Key examples include:
Key Observations :
Functional Group Modifications in the Amide Backbone
Variations in the amide backbone also impact biological activity and synthetic feasibility:
Example 1: N-(5-{2-[Methanesulfonyl-(4-methoxy-benzyl)-amino]pyrimidin-5-ylethynyl}-pyrimidin-2-yl)-N-(4-methoxy-benzyl)-methanesulfonamide
- Structure : Incorporates methanesulfonyl and pyrimidinyl groups.
- Application : Designed as a protein tyrosine kinase inhibitor, highlighting the role of 4-methoxybenzyl groups in targeting enzyme active sites .
Example 2: 2-Bromo-N-(4-methoxybenzyl)-2-methyl-N-(4-methyl-penta-2,3-dienyl)-propionamide
- Structure : Brominated isobutyryl backbone with a dienyl group.
- Synthesis : Prepared via bromination and amide coupling, demonstrating versatility in introducing halogens for further functionalization .
Biological Activity
(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide is a chiral organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 208.26 g/mol. Its structure includes a propionamide backbone with an amino group and a 4-methoxybenzyl substituent, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| Functional Groups | Amino, Methoxybenzyl |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes involved in neurotransmission and metabolic pathways, suggesting potential applications in treating neurodegenerative diseases.
- Mechanism of Action : The compound can inhibit enzyme activity by binding to the active site or modulating receptor function through specific binding interactions, leading to altered cellular pathways and physiological responses .
- Target Enzymes : Specific studies have highlighted its potential as an inhibitor of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism .
Neuropharmacological Effects
The compound's structural features suggest it may interact with neurotransmitter systems, particularly in the context of neurological disorders. Its 4-methoxybenzyl group enhances binding affinity to certain receptors, potentially improving therapeutic efficacy.
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds indicate that the presence of specific substituents at the benzyl position significantly influences biological activity. For instance, modifications at the 4′ position of benzyl derivatives have demonstrated enhanced anticonvulsant properties compared to other regioisomers .
Comparative Analysis
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Enzyme inhibition; potential neuroprotective effects | |
| (R)-Lacosamide | Anticonvulsant; interacts with sodium channels | |
| (S)-LOX Inhibitors | Various | Inhibitory activity against lipoxygenases |
Case Studies
- Neurodegenerative Disease Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved motor function, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .
- Anticonvulsant Screening : Compounds structurally related to this compound were evaluated in the National Institute of Neurological Disorders and Stroke Anticonvulsant Screening Program, where they exhibited varying degrees of seizure protection compared to established anticonvulsants like lacosamide .
Q & A
Basic Research Question
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert gas (e.g., argon) to prevent oxidation .
- Light sensitivity : Protect from UV exposure due to the methoxybenzyl group’s potential photodegradation.
- Hygroscopicity : Use desiccants in storage containers to avoid hydrolysis of the amide bond .
How can enantiomeric impurities be resolved and quantified?
Advanced Research Question
- Polarimetry : Measure optical rotation ([α]D) to assess bulk enantiomeric composition.
- Circular Dichroism (CD) : Compare CD spectra with a pure (S)-enantiomer reference to detect impurities.
- Chiral derivatization : Use Marfey’s reagent or Mosher’s acid to form diastereomers for LC-MS analysis .
What reaction mechanisms underpin the synthesis of this compound?
Advanced Research Question
- Amidation : Nucleophilic acyl substitution between a carboxylic acid derivative (e.g., activated ester) and N-methyl-4-methoxybenzylamine. Sodium pivalate or trichloroisocyanuric acid may activate the carbonyl .
- Steric effects : The methyl group on nitrogen hinders undesired side reactions (e.g., over-alkylation) .
How should mutagenicity risks be assessed during handling?
Advanced Research Question
- Ames II test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 fraction). Compare results to benzyl chloride as a reference .
- PPE : Use fume hoods, nitrile gloves, and sealed containers to minimize exposure, even if mutagenicity is low .
What role does this compound play in drug design as a chiral building block?
Advanced Research Question
- Peptide mimics : The (S)-configured amino group and aromatic methoxybenzyl moiety make it suitable for synthesizing protease-resistant peptidomimetics.
- Targeted delivery : The lipophilic 4-methoxybenzyl group enhances blood-brain barrier penetration in CNS drug candidates .
How can solubility challenges in aqueous media be addressed for biological assays?
Advanced Research Question
- Co-solvents : Use DMSO:water mixtures (≤10% DMSO) for in vitro studies.
- Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) to improve solubility temporarily .
What in vitro models predict metabolic pathways of this compound?
Advanced Research Question
- Liver microsomes : Incubate with human or rat microsomes to identify Phase I metabolites (e.g., O-demethylation of the methoxy group).
- LC-MS/MS : Quantify metabolites and map metabolic stability using kinetic parameters (t₁/₂, Clint) .
How is X-ray crystallography applied to determine its solid-state structure?
Advanced Research Question
- Crystal growth : Use slow evaporation in solvents like ethyl acetate/hexane to obtain single crystals.
- Data collection : Resolve stereochemistry and hydrogen-bonding networks (e.g., amide N–H···O interactions) with synchrotron radiation .
Notes
- Contradictions : While Ames testing in suggests low mutagenicity for similar anomeric amides, rigorous testing for this specific compound is advised.
- Methodological rigor : Prioritize peer-reviewed sources (e.g., ACS journals, PubChem) over commercial databases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
